molecular formula C11H9BrN4O B14897605 1-(2-(4-Bromophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile

1-(2-(4-Bromophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile

Cat. No.: B14897605
M. Wt: 293.12 g/mol
InChI Key: PIKOIOZYQQFFPQ-UHFFFAOYSA-N
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Description

1-(2-(4-Bromophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenoxy group attached to an ethyl chain, which is further connected to a triazole ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Bromophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 4-bromophenol: This is achieved by bromination of phenol using bromine in the presence of a suitable catalyst.

    Formation of 4-bromophenoxyethyl bromide: 4-bromophenol is reacted with ethylene dibromide in the presence of a base such as potassium carbonate to form 4-bromophenoxyethyl bromide.

    Synthesis of this compound: The final step involves the reaction of 4-bromophenoxyethyl bromide with 1H-1,2,4-triazole-3-carbonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Bromophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced triazole compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.

    Medicine: The compound is being investigated for its potential use as an anticancer agent, as it has shown cytotoxic activity against certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological activities. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication, which contributes to its anticancer activity. Additionally, the compound can induce apoptosis, a process of programmed cell death, in cancer cells.

Comparison with Similar Compounds

1-(2-(4-Bromophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile can be compared with other similar compounds, such as:

    1-(2-(4-Bromophenoxy)ethyl)-1H-pyrazole: This compound has a pyrazole ring instead of a triazole ring and exhibits different biological activities.

    1-(2-(4-Bromophenoxy)ethyl)-1H-benzimidazole: This compound contains a benzimidazole ring and has been studied for its potential use as an antiviral and anticancer agent.

    1-(2-(4-Bromophenoxy)ethyl)-1H-imidazole: This compound has an imidazole ring and is known for its antifungal properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H9BrN4O

Molecular Weight

293.12 g/mol

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile

InChI

InChI=1S/C11H9BrN4O/c12-9-1-3-10(4-2-9)17-6-5-16-8-14-11(7-13)15-16/h1-4,8H,5-6H2

InChI Key

PIKOIOZYQQFFPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCN2C=NC(=N2)C#N)Br

Origin of Product

United States

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